molecular formula C23H23N3O4S2 B2369304 N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-42-6

N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2369304
CAS No.: 686771-42-6
M. Wt: 469.57
InChI Key: ZRLUXUMSTODBNH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research into similar compounds has demonstrated their utility in synthetic chemistry, especially in constructing complex molecules. For example, compounds utilizing alpha-(Methylthio)acetamides and related structures have been used in Mn(III)/Cu(II)-mediated oxidative radical cyclization, contributing to the synthesis of erythrinanes, which are significant in natural product synthesis (Shiho Chikaoka et al., 2003).

Antimicrobial Agents

Compounds with pyrimidinone and thieno[3,2-d]pyrimidine structures have shown promising antimicrobial activity. The design and synthesis of these compounds aim at developing new antimicrobial agents, showcasing their importance in drug discovery and pharmaceutical research (A. Hossan et al., 2012).

Anticonvulsant Activity

Derivatives of 4,6-dimethyl-2-thiopyrimidine, which share a structural resemblance to the given compound, have been synthesized and evaluated for their anticonvulsant properties. This research underscores the therapeutic potential of such compounds in treating convulsive disorders (H. Severina et al., 2020).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, bearing structural motifs similar to the query compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Such studies highlight the role of these compounds in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Dual Inhibitory Activity

Research into pyrimidine and thiophene derivatives has led to the discovery of compounds with dual inhibitory activity against key biological targets, such as thymidylate synthase and dihydrofolate reductase, which are critical in cancer therapy and the treatment of infectious diseases. This showcases the potential of such compounds in the design of dual-action drugs (A. Gangjee et al., 2009).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-14-4-6-15(7-5-14)26-22(28)21-18(10-11-31-21)25-23(26)32-13-20(27)24-17-9-8-16(29-2)12-19(17)30-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLUXUMSTODBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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